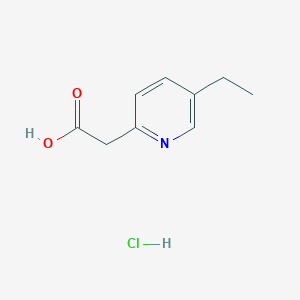

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(5-ethylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-7-3-4-8(10-6-7)5-9(11)12;/h3-4,6H,2,5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEDUBMKOUELTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxylic acid with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Ethyl vs. Ethoxy/Methoxy: The ethyl group (hydrophobic) reduces polarity compared to ethoxy or methoxy (polar ether groups), impacting lipid solubility and membrane permeability. Chloro Substituents: Chlorine increases molecular weight and electronegativity, enhancing reactivity in cross-coupling reactions or as a leaving group .

Spectroscopic and Reactivity Profiles

While direct data for 2-(5-Ethylpyridin-2-yl)acetic acid HCl are sparse, studies on analogs provide insights:

- FT-IR/Raman : Pyridine ring vibrations (~1600 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) dominate. Ethyl groups show C-H stretches at ~2850–2960 cm⁻¹ .

- NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, with ethyl groups appearing as triplets (δ ~1.2–1.4 ppm for CH₃) and quartets (δ ~2.5–3.0 ppm for CH₂) .

- Reactivity : The acetic acid moiety enables esterification or amidation, while the pyridine ring participates in electrophilic substitution. Ethyl groups may stabilize intermediates via hyperconjugation .

Biological Activity

2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H11NO2·HCl

- CAS Number : 1909316-96-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor signaling pathways, leading to diverse therapeutic effects. The specific mechanisms include:

- PPARγ Activation : Research indicates that compounds similar to 2-(5-Ethylpyridin-2-yl)acetic acid can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism, making it a target for type 2 diabetes treatment .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activities

The following table summarizes the reported biological activities of this compound:

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases . -

Diabetes Management Research :

In a pharmacological study focused on PPARγ activation, derivatives of 5-ethyl pyridine compounds were synthesized and tested for their antidiabetic properties. The results indicated that these compounds could effectively enhance insulin sensitivity and regulate glucose levels in diabetic models . -

Cytotoxicity Assessment :

Research involving the evaluation of cytotoxic properties showed that this compound exhibited selective toxicity towards certain cancer cell lines, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(5-Ethylpyridin-2-yl)acetic acid hydrochloride?

- Methodology :

- Synthesis : Start with pyridine derivatives (e.g., 5-ethylpyridine) and employ nucleophilic substitution or coupling reactions. For example, acetic acid derivatives can be introduced via alkylation or ester hydrolysis. Optimize reaction conditions (temperature, solvent, catalyst) to minimize by-products like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, a structurally related impurity .

- Purification : Use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Monitor purity via HPLC with UV detection (λ = 254 nm) to resolve impurities such as unreacted starting materials or hydrolysis products .

- Key Considerations : Maintain anhydrous conditions during synthesis to prevent hydrolysis of the hydrochloride salt.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR :

- 1H NMR : Expect signals for the pyridine ring protons (δ 8.3–8.5 ppm for H-3 and H-4), ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2), and acetic acid protons (δ 3.7–3.9 ppm, singlet for CH2COO−). Compare with analogs like 2-(5-chloropyridin-2-yl)acetic acid (δ 8.1–8.3 ppm for Cl-substituted pyridine) .

- 13C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and pyridine carbons (δ 120–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ at m/z 212.1 (calculated for C9H12NO2·HCl). Fragmentation patterns should align with pyridine ring cleavage and acetic acid loss .

- Validation : Cross-reference data with PubChem or ECHA entries for structural analogs .

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., free acid or pyridine derivatives).

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation. Grow crystals via vapor diffusion (e.g., ethanol/water).

- Refinement : Apply SHELX programs (e.g., SHELXL for refinement, SHELXS for phase solving). Use "phase annealing" to optimize heavy atom positions in low-resolution datasets .

- Analysis : Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with DFT-optimized geometries. Resolve discrepancies in protonation states (e.g., acetic acid vs. carboxylate) using electron density maps .

- Example : A related compound, 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride, showed piperidine ring puckering variations resolved via SHELXL .

Q. What strategies identify and quantify impurities in synthetic batches?

- Methodology :

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Detect impurities like ethyl ester by-products (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, m/z 257.1) .

- Thresholds : Follow ICH Q3A guidelines (reporting threshold: 0.05%, identification threshold: 0.10%).

- Case Study : Impurity profiling of pioglitazone hydrochloride identified 5-ethylpyridine derivatives via LC-MS/MS, requiring column switching for resolution .

Q. How can this compound be applied in targeted protein degradation (e.g., PROTACs)?

- Methodology :

- Linker Design : Use the acetic acid moiety to conjugate E3 ligase ligands (e.g., thalidomide) to target protein binders. The ethylpyridine group may enhance solubility or binding affinity.

- Evaluation : Assess ternary complex formation (target-PROTAC-E3 ligase) via SPR or cellular assays. Compare with semi-flexible linkers like 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride, which balances rigidity and flexibility .

- Optimization : Modify the ethyl group to tune pharmacokinetics (e.g., logP, metabolic stability) while retaining degradation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.